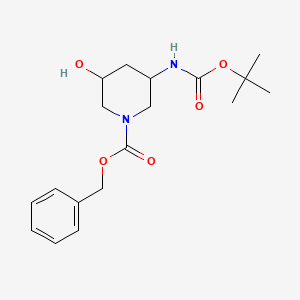

Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate is a synthetic compound that is used in a variety of scientific applications. It is a versatile molecule that can be used for a range of purposes, from synthesizing other compounds to studying biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Solid-Phase Peptide Chemistry

Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate is commonly used as a protected amino acid derivative in peptide synthesis. Its tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino function during peptide chain elongation. Researchers employ this compound to build complex peptides on solid-phase supports, enabling the creation of custom-designed peptides for drug discovery, biochemical studies, and protein engineering .

Drug Development and Medicinal Chemistry

The compound’s unique structure makes it valuable in drug development. Medicinal chemists use it as a building block to design novel drug candidates. By modifying the side chain or incorporating it into peptide-based drugs, researchers can enhance bioavailability, stability, and target specificity. Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate contributes to the creation of potential therapeutics for various diseases .

Protein Engineering and Bioconjugation

Researchers utilize this compound to introduce specific amino acids into proteins or peptides. It allows site-specific modification, such as attaching fluorescent probes, affinity tags, or other functional groups. The resulting bioconjugates find applications in proteomics, diagnostics, and targeted drug delivery systems .

Chemical Biology and Enzyme Inhibition Studies

Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate can serve as a substrate or inhibitor in enzyme assays. By incorporating it into enzyme substrates, scientists study enzyme kinetics, substrate specificity, and inhibition mechanisms. This knowledge aids in drug design and understanding biological processes .

Materials Science and Surface Modification

The compound’s functional groups allow it to participate in surface modification reactions. Researchers use it to functionalize nanoparticles, surfaces, or polymers. These modified materials find applications in drug delivery carriers, biosensors, and tissue engineering scaffolds .

Chiral Synthesis and Asymmetric Catalysis

The chiral center in Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate makes it valuable for asymmetric synthesis. Chemists exploit its stereochemistry to create enantiomerically pure compounds. It serves as a precursor for chiral ligands and catalysts used in asymmetric transformations .

Eigenschaften

IUPAC Name |

benzyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-15(21)11-20(10-14)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMECQHMKXNXZRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2409534.png)

![3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409546.png)

![3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2409547.png)

![2-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2409550.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2409552.png)

![N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2409553.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2409554.png)

![ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2409556.png)